(3,3-Diethoxypropyl)(ethyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-diethoxy-N-ethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-4-10-8-7-9(11-5-2)12-6-3/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKICVIDKLFFYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 3,3 Diethoxypropyl Ethyl Amine
Precision Synthesis Routes
The creation of (3,3-Diethoxypropyl)(ethyl)amine relies on precise and controlled chemical reactions. The selection of a particular synthetic route often depends on the availability of starting materials, desired yield, and the specific reaction conditions that can be practically implemented in a laboratory setting.
Reductive Amination Pathways Utilizing Acetal-Derived Precursors
Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds. libretexts.orglibretexts.org In the context of this compound, this pathway commences with an acetal-derived precursor, specifically 3,3-diethoxypropanal (B3055259).
The versatility of reductive amination allows for the synthesis of a wide array of amines by simply varying the starting aldehyde or ketone and the amine component. masterorganicchemistry.com
Nucleophilic Substitution Approaches for Targeted Amine Formation
Nucleophilic substitution reactions provide another robust strategy for the synthesis of this compound. This approach typically involves the reaction of an amine with an alkyl halide. studymind.co.uklibretexts.org For the synthesis of the target compound, ethylamine (B1201723) can act as the nucleophile, attacking an electrophilic propyl halide bearing the diethoxy functional group, such as 1-bromo-3,3-diethoxypropane.
The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of ethylamine attacks the carbon atom bonded to the halogen, displacing the halide ion. youtube.com This initial reaction forms a secondary ammonium (B1175870) salt. To obtain the free secondary amine, a base is required to deprotonate the ammonium salt. chemguide.co.uk
A significant challenge in this method is the potential for over-alkylation. The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium salt. libretexts.orglibretexts.orgmasterorganicchemistry.comlibretexts.orglumenlearning.comyoutube.com To mitigate this, a large excess of the starting amine (ethylamine in this case) is often used to increase the probability of the alkyl halide reacting with the primary amine rather than the product secondary amine. lumenlearning.com
Controlled Alkylation Reactions Involving Ethylamine and Functionalized Propyl Moieties
Controlled alkylation is a refinement of the nucleophilic substitution approach, aiming to selectively produce the desired secondary amine while minimizing the formation of byproducts. The fundamental reaction remains the nucleophilic attack of ethylamine on a functionalized propyl electrophile, such as 3,3-diethoxypropyl bromide. libretexts.orglibretexts.org
The key to control lies in the reaction conditions. The reaction between an amine and a haloalkane can lead to a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium salt. libretexts.orglumenlearning.com The secondary amine formed, this compound, can itself react with the remaining 3,3-diethoxypropyl bromide. chemguide.co.uk
To favor the formation of the secondary amine, an excess of the primary amine, ethylamine, can be employed. lumenlearning.com This increases the likelihood that the alkylating agent will encounter and react with ethylamine rather than the newly formed secondary amine. The reaction first produces a secondary ammonium salt, which is then deprotonated by the excess ethylamine acting as a base to yield the free secondary amine. libretexts.orglumenlearning.com While this method can be effective, separating the desired secondary amine from the unreacted primary amine and any tertiary or quaternary byproducts can be challenging. youtube.com
Optimization of Synthetic Parameters for Enhanced Chemical Yield and Stereoselectivity
Beyond the fundamental synthetic routes, the optimization of reaction parameters is crucial for maximizing the yield and, where applicable, the stereoselectivity of the synthesis of this compound and its analogues. This involves the exploration of catalysts and advanced synthetic strategies.
Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis
Transition metal catalysis offers powerful tools for the formation of carbon-nitrogen bonds, providing alternative and often more efficient routes to amines compared to traditional methods. Palladium-catalyzed amination reactions, for instance, have become a cornerstone of modern organic synthesis for constructing arylamines and can be adapted for alkylamines. nih.gov These reactions typically involve an aryl or alkyl halide or triflate and an amine in the presence of a palladium catalyst and a base. The catalytic cycle generally involves oxidative addition of the halide to the palladium(0) complex, followed by coordination of the amine, deprotonation to form an amido complex, and finally reductive elimination to yield the desired amine and regenerate the catalyst. nih.gov
While broadly applied to aryl amines, the principles can extend to the synthesis of alkylamines like this compound. Furthermore, other transition metals such as nickel and copper have also been employed in C-N bond-forming reactions. nih.govbeilstein-journals.org For example, nickel-catalyzed three-component reactions of aldehydes, amines, and alkenes have been developed, offering an atom-economical approach to complex amines. researchgate.net Iron and manganese-based catalysts have also shown promise in the synthesis of nitrogen-containing heterocycles and other amine derivatives through various coupling and dehydrogenative strategies. frontiersin.org The choice of metal, ligand, base, and solvent are all critical parameters that need to be optimized to achieve high yields and selectivity for a specific transformation.
Asymmetric Synthesis Considerations for Chiral Analogues of this compound
Asymmetric synthesis is a critical area of organic chemistry focused on the creation of chiral molecules in an enantiomerically pure or enriched form. uwindsor.ca Chiral amines, in particular, are of significant interest as they are common components of pharmaceuticals and other biologically active molecules. sigmaaldrich.com While this compound itself is not chiral, the synthetic methodologies can be adapted to produce chiral analogues.
One major strategy for asymmetric amine synthesis is the use of chiral catalysts or auxiliaries in reductive amination. nih.gov For instance, the reduction of a prochiral ketone precursor could be achieved using a chiral reducing agent or a catalyst that delivers a hydride in a stereoselective manner. uwindsor.ca Another approach involves the use of transaminases, which are enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. tdx.cat
Furthermore, chiral induction strategies can be employed where a chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. mdpi.com For example, a chiral amine could be used in a reductive amination reaction, and the resulting diastereomeric products could be separated, followed by removal of the chiral auxiliary. The development of metal-free asymmetric methodologies, including organocatalysis, has also provided powerful tools for the synthesis of chiral amines. mdpi.com
Influence of Solvent Systems, Temperature, and Pressure on Reaction Efficiency
The efficiency of the synthesis of secondary amines, such as this compound, through reactions like reductive amination of an aldehyde with a primary amine, is profoundly influenced by the choice of solvent, temperature, and pressure. While specific studies on this compound are not prevalent, general principles from related amine syntheses offer significant insights.
Solvent Systems: The solvent plays a critical role in solubilizing reactants, stabilizing intermediates, and influencing reaction pathways. In the synthesis of azetidinium salts from amines, polar protic solvents like water and ethanol (B145695) have been shown to be superior to aprotic solvents like acetonitrile (B52724) or non-polar solvents like hexane. polimi.it For instance, at 60°C, the reaction yield was 71% in water and 30% in ethanol, compared to only 11% in acetonitrile. polimi.it Water can enhance reaction rates by stabilizing charged intermediates, while ethanol offers better solubility for organic reactants. polimi.it In other systems, such as the formation of resorcin rsc.orgarene-amine complexes, the solvent can dictate the very structure of the product, with different conformations ("in" vs. "out") being favored in solvents like DMSO versus chloroform. beilstein-journals.org The use of innovative solvent systems like Deep Eutectic Solvents (DESs) has also been shown to dramatically improve yields and reaction conditions for amine synthesis, sometimes allowing reactions to proceed efficiently at room temperature. mdpi.com
Temperature: Temperature is a key driver for overcoming the activation energy of the reaction. In the synthesis of azetidinium salts, increasing the temperature from 25°C to 80°C in ethanol boosted the product yield from a mere 2% to 51%. polimi.it Similarly, for the preparation of diamines using DESs, elevating the temperature from 60°C to 80°C was necessary to achieve good to high yields (80-90%) for secondary amines. mdpi.com However, temperature can also have a negative effect; in the reaction of certain amines with CO2, raising the temperature to 50°C led to a decrease in the stability of the resulting carbamate. mdpi.com This highlights the need to carefully optimize the temperature for each specific reaction to maximize yield without promoting decomposition or side reactions.
Pressure: While many amine syntheses are conducted at atmospheric pressure, the application of pressure can be beneficial, particularly in reactions involving gaseous reagents or when trying to influence reaction equilibria. For reactions involving the formation of carbamates from amines and CO2, pressure is a critical parameter. mdpi.com In industrial processes, high-pressure conditions are sometimes employed, though modern methods often seek to avoid them to allow for more scalable and less demanding production. For example, a method for preparing 3,3-diethoxy-1-propanol (B97972) was developed specifically to avoid high-pressure conditions, making it more suitable for large-scale industrial production. google.com
The interplay of these three factors—solvent, temperature, and pressure—is complex and requires careful optimization for any given synthesis. The table below summarizes the observed effects in related amine syntheses.
| Factor | Influence on Reaction Efficiency | Example System | Citation |
| Solvent | Polarity and proticity can drastically alter yields. Polar protic solvents often enhance rates. | Azetidinium salt synthesis | polimi.it |
| Temperature | Generally increases reaction rate and yield, but can also lead to product instability. | Azetidinium salt synthesis | polimi.it |
| Pressure | Crucial for reactions involving gases; often avoided in modern syntheses to simplify industrial scale-up. | 3,3-diethoxy-1-propanol synthesis | google.com |
Synthesis of Precursor Molecules for this compound Derivatives
The synthesis of this compound relies on the availability of key precursor molecules. These include the aldehyde component, 3,3-Diethoxypropanal, and various functionalized ethylamine building blocks that allow for the construction of more complex molecular architectures.
Preparation of 3,3-Diethoxypropanal and Related Aldehyde Derivatives
3,3-Diethoxypropanal is a crucial aldehyde precursor. Its synthesis typically begins with materials like acrolein or malonaldehyde. A common strategy involves the protection of the aldehyde group as a diethyl acetal (B89532), followed by manipulation of other functional groups.
One route involves the Mizoroki–Heck cross-coupling reaction between an aryl halide and acrolein diethyl acetal. mdpi.com For example, 1-bromo-3-(trifluoromethyl)benzene can be coupled with acrolein diethyl acetal using a palladium catalyst to form 1-((E)-3,3-diethoxyprop-1-enyl)-3-(trifluoromethyl)benzene. mdpi.com Subsequent hydrogenation of the double bond yields the saturated precursor, 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene, which contains the 3,3-diethoxypropyl moiety. mdpi.com The acetal can then be hydrolyzed under mild acidic conditions to furnish the desired aldehyde.
Another approach starts from malonaldehyde, which is reacted with absolute ethanol in the presence of a catalyst to form 1,1,3,3-tetraethoxypropane. google.com This intermediate can then be selectively hydrolyzed and reduced to produce 3,3-diethoxy-1-propanol with high yield (99%). google.com The resulting alcohol can be oxidized to 3,3-Diethoxypropanal using standard oxidation methods.
Related aldehyde derivatives and their precursors are also synthesized through various means. 3,3-dimethoxypropanenitrile, for instance, serves as a precursor to the corresponding aldehyde after reduction of the nitrile group. The synthesis of 3,3-dialkoxypropyl methylphosphonate (B1257008) has been achieved by reacting a Grignard reagent, 3,3-diethoxypropyl magnesium bromide, with methyl monochlorophosphonate monomethyl ester. google.com
| Precursor/Derivative | Starting Materials | Key Reaction Type | Citation |
| 1-(3,3-Diethoxypropyl)-3-(trifluoromethyl)benzene | 1-bromo-3-(trifluoromethyl)benzene, Acrolein diethyl acetal | Mizoroki–Heck cross-coupling | mdpi.com |
| 3,3-Diethoxy-1-propanol | Malonaldehyde, Ethanol | Acetalization, Reduction | google.com |
| 3,3-Dialkoxypropyl methylphosphonate | 3,3-diethoxypropyl magnesium bromide, Methyl monochlorophosphonate | Grignard Reaction | google.com |
Functionalized Ethylamine Building Blocks for Complex Molecular Architectures
Ethylamine itself is a simple building block, but its functionalized derivatives are essential for constructing complex molecules with specific properties. These building blocks are prepared through various synthetic strategies.
The Gewald condensation is one such method, where ethylamine can be reacted with a cyano-active compound (like ethyl cyanoacetate) and a ketone or aldehyde in the presence of sulfur to produce functionalized 2-aminothiophenes. acs.orgresearchgate.net These thiophenes, bearing an ethylamine-derived amino group, can then serve as substrates in multicomponent reactions like the Petasis reaction to build even more complex structures. acs.orgresearchgate.net
Another strategy involves using aziridines as a source for the ethylamine moiety. Through a palladium-catalyzed C–N bond cleavage and C–H alkylation, aziridine (B145994) can be used to introduce an ethylamine group onto an indole (B1671886) scaffold, yielding C4-ethylamine indoles. rsc.org This method provides a direct route to ethylamine-functionalized heterocyclic compounds. rsc.org
In the field of bio-organic chemistry, functionalized ethylamine units are incorporated into peptide nucleic acids (PNAs). For example, a lysine (B10760008) side chain can be attached to a PNA monomer, which is then used to build a larger polymer. harvard.edu The synthesis involves reacting a primary amine with an aldehyde via reductive amination, a core reaction in creating such building blocks. harvard.edu Furthermore, post-synthetic modification techniques, such as click chemistry, can be used to introduce ethylamine functionalities onto porous materials like covalent organic frameworks (COFs), demonstrating the versatility of this functional group. researchgate.net
These methods provide a powerful toolkit for chemists to create a diverse array of molecules where the ethylamine unit serves as a key structural or functional component.
Chemical Reactivity and Mechanistic Investigations of 3,3 Diethoxypropyl Ethyl Amine
Intrinsic Reactivity of the Secondary Amine Moiety
The secondary amine group in (3,3-diethoxypropyl)(ethyl)amine is characterized by the presence of a nitrogen atom bonded to one ethyl group, a propyl chain, and a lone pair of electrons. This lone pair is central to its chemical behavior, imparting both nucleophilic and basic properties to the molecule.
Nucleophilic Character and Basicity in Organic Transformations
The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, donating this electron pair to an electrophilic center. libretexts.org The nucleophilicity of amines is a well-established concept in organic chemistry, with secondary amines like this one generally exhibiting greater nucleophilicity than primary amines due to the electron-donating effect of the two alkyl groups. masterorganicchemistry.com This heightened nucleophilicity makes it reactive towards a variety of electrophiles.
In addition to its nucleophilic character, the secondary amine is also a Brønsted-Lowry base, capable of accepting a proton. The basicity of amines is influenced by the electronic and steric environment of the nitrogen atom. The ethyl and propyl groups attached to the nitrogen in this compound are electron-donating, which increases the electron density on the nitrogen and enhances its basicity compared to ammonia. masterorganicchemistry.com The molecule will readily react with acids to form the corresponding ammonium (B1175870) salt. gdut.edu.cn
Table 1: Comparison of Basicity and Nucleophilicity of Amines
| Amine Type | General Basicity Trend | General Nucleophilicity Trend | Influencing Factors |
|---|---|---|---|
| Primary (RNH₂) | Less basic than secondary amines | Less nucleophilic than secondary amines | One electron-donating alkyl group |
| Secondary (R₂NH) | More basic than primary and tertiary amines | More nucleophilic than primary amines | Two electron-donating alkyl groups |
| Tertiary (R₃N) | Less basic than secondary amines in aqueous solution due to solvation effects | Generally less nucleophilic than secondary amines due to steric hindrance | Three alkyl groups, significant steric hindrance |
Formation and Reactivity of Imines and Enamines with Carbonyl Compounds
Secondary amines, such as this compound, react with aldehydes and ketones to form enamines. masterorganicchemistry.com This reaction is typically acid-catalyzed and proceeds through a two-step mechanism involving the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the dehydration of the resulting carbinolamine intermediate. libretexts.org
The mechanism begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of an aldehyde or ketone. libretexts.org This is followed by a proton transfer to form a zwitterionic intermediate, which then undergoes another proton transfer to yield a carbinolamine. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). masterorganicchemistry.comlibretexts.org The lone pair on the nitrogen then expels the water molecule, forming a positively charged iminium ion. masterorganicchemistry.comchemistrysteps.com Since the nitrogen in the iminium ion formed from a secondary amine has no protons attached to it, a proton is removed from an adjacent carbon atom to yield the final enamine product. masterorganicchemistry.comchemistrysteps.com
Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon, allowing them to participate in various carbon-carbon bond-forming reactions. masterorganicchemistry.com
Acylation, Sulfonylation, and Related Derivatization Reactions
The secondary amine functionality of this compound can readily undergo acylation and sulfonylation reactions.
Acylation is the process of introducing an acyl group (R-C=O) into a molecule. This compound can be acylated by reacting it with acylating agents such as acid chlorides or acid anhydrides. openstax.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. openstax.org This results in the formation of a stable amide derivative.
Sulfonylation involves the introduction of a sulfonyl group (R-SO₂). This is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base. The resulting product is a sulfonamide. These derivatization reactions are useful for protecting the amine functionality or for synthesizing molecules with specific biological or material properties. google.com
Quaternization Processes and Their Application in Ammonium Salt Formation
The secondary amine in this compound can be converted into a tertiary amine through alkylation, for example, with an alkyl halide. libretexts.org This tertiary amine can then undergo further alkylation to form a quaternary ammonium salt. libretexts.orglibretexts.org This reaction, known as quaternization or the Menshutkin reaction, involves the nucleophilic attack of the amine on an alkyl halide, displacing the halide ion. tue.nl
Quaternization of this compound would involve a two-step process. First, the secondary amine is reacted with an alkylating agent to form a tertiary amine. This is then followed by a second alkylation to yield the quaternary ammonium salt. libretexts.org These salts have a permanent positive charge on the nitrogen atom, making them useful as phase-transfer catalysts, surfactants, and antimicrobial agents. tue.nlgoogle.com The complete methylation of an amine with excess iodomethane (B122720) is a common method for producing quaternary ammonium salts, which can then be used in further reactions like the Hofmann elimination. openstax.org
Reactivity of the Diethyl Acetal (B89532) Functionality
The diethyl acetal group consists of a central carbon atom bonded to two ethoxy groups (-OCH₂CH₃) and the propyl chain of the molecule. Acetal groups are generally stable under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions.
Acid-Catalyzed Hydrolysis Mechanisms Leading to Aldehyde Species
The diethyl acetal functionality of this compound serves as a protecting group for an aldehyde. In the presence of an acid catalyst and water, the acetal can be hydrolyzed to regenerate the parent aldehyde. youtube.com
The mechanism for the acid-catalyzed hydrolysis of an acetal is the reverse of acetal formation. youtube.com It involves the following key steps:
Protonation: One of the ethoxy groups is protonated by an acid, such as hydronium ion (H₃O⁺), making it a better leaving group (ethanol). chemguide.co.uklibretexts.org
Loss of Leaving Group: The protonated ethoxy group departs as a molecule of ethanol (B145695), and the lone pair of electrons on the adjacent oxygen forms a resonance-stabilized oxonium ion. libretexts.org
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemguide.co.uklibretexts.org
Deprotonation: A proton is transferred from the newly added water molecule to another water molecule, forming a hemiacetal. libretexts.org
Protonation of the Second Leaving Group: The remaining ethoxy group of the hemiacetal is protonated by the acid catalyst. youtube.com
Elimination of the Second Alcohol Molecule: The protonated ethoxy group is eliminated as a second molecule of ethanol, and the lone pair on the hydroxyl oxygen forms a protonated aldehyde. libretexts.org
Deprotonation: Finally, a water molecule removes the proton from the carbonyl oxygen to yield the final aldehyde product and regenerate the acid catalyst. libretexts.org
The hydrolysis of the diethyl acetal in this compound would thus yield 3-(ethylamino)propanal.
Stability Profiles and Controlled Deacetalization Strategies
The stability of this compound is intrinsically linked to the acetal functional group. Under neutral or basic conditions, the acetal is generally stable. However, in the presence of acid, the acetal can undergo hydrolysis, a process known as deacetalization, to reveal a reactive aldehyde functionality. This controlled deacetalization is a key strategy in its synthetic applications.
The rate of deacetalization can be influenced by several factors, including the strength of the acid catalyst, the temperature, and the solvent system. For instance, milder acidic conditions or the use of a weaker acid can allow for a slower, more controlled release of the aldehyde. This temporal control is crucial in cascade and multi-component reactions where the in-situ generation of the aldehyde is required to proceed with subsequent reaction steps.
In some synthetic protocols, the deacetalization is the first step in a one-pot reaction sequence. For example, acid-catalyzed hydrolysis of the acetal generates an aminoaldehyde intermediate which can then participate in intramolecular reactions. The choice of acid can be critical; for instance, trifluoroacetic acid has been used to promote intramolecular cyclization of related N-(3,3-diethoxypropyl)ureas. researchgate.net
Participation in Cyclization and Ring-Forming Transformations
This compound and its derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocycles through cyclization reactions. researchgate.netmdpi.comorganic-chemistry.orgthieme-connect.de The dual functionality of the amine and the latent aldehyde (protected as an acetal) allows for intramolecular reactions that lead to the formation of cyclic structures.
One common strategy involves the acid-catalyzed deacetalization to form an aminoaldehyde in situ. This intermediate can then undergo intramolecular cyclization to form, for example, a five-membered pyrrolidine (B122466) ring. The ethylamino group acts as a nucleophile, attacking the newly formed aldehyde. This type of reaction has been utilized in the synthesis of substituted pyrrolidines. researchgate.net
Furthermore, derivatives of this compound, such as the corresponding ureas, have been shown to participate in acid-catalyzed intramolecular nucleophilic cyclization followed by intermolecular electrophilic substitution. researchgate.net This highlights the versatility of the core structure in constructing more complex heterocyclic systems. The specific outcome of these reactions, including the regioselectivity, is highly dependent on the reaction conditions and the nature of the substituents. researchgate.net
Exploration of Cascade and Multi-Component Reactions
The unique combination of a nucleophilic amine and a masked electrophilic aldehyde within the same molecule makes this compound an ideal candidate for cascade and multi-component reactions. These reactions, where multiple bonds are formed in a single operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy.
Intramolecular Cyclization Pathways to Nitrogen-Containing Heterocyclic Systems
The intramolecular cyclization of this compound and its derivatives provides a direct route to various nitrogen-containing heterocycles. researchgate.netthieme-connect.denih.gov Upon deacetalization, the resulting aminoaldehyde can cyclize to form a cyclic iminium ion. This reactive intermediate can then be trapped by various nucleophiles or undergo further transformations.
For example, the in-situ generation of a cyclic iminium ion from 4-aminobutanal (B194337) acetals (structurally related to this compound) has been used to synthesize 2-substituted pyrrolidine derivatives. researchgate.net The ethyl group on the nitrogen atom of this compound would lead to N-ethyl substituted pyrrolidines.
The specific heterocyclic system formed depends on the reaction conditions and any additional reagents present. For instance, in the presence of a suitable dienophile, a Povarov-type reaction could potentially lead to the formation of quinoline (B57606) derivatives. The versatility of this approach allows for the construction of a diverse range of heterocyclic scaffolds, which are prevalent in many biologically active compounds. nih.govresearchgate.net
Tandem Reactions Leveraging Synergistic Amine and Acetal Reactivity
Tandem reactions involving this compound capitalize on the sequential or concurrent reactivity of both the amine and the acetal functionalities. A classic example is a tandem deacetalization-reductive amination sequence. In this process, the acetal is first hydrolyzed to the aldehyde under acidic conditions. Then, in the same pot, a reducing agent is introduced to facilitate the reductive amination between the newly formed aldehyde and an external primary or secondary amine, or even another molecule of this compound, to form a new C-N bond.
Alternatively, the amine group of this compound can first act as a nucleophile in a reaction with an external electrophile. The acetal group can then be unmasked in a subsequent step to participate in an intramolecular reaction. This synergistic reactivity allows for the construction of complex molecules in a streamlined fashion.
For instance, the amine can be acylated or alkylated first, and then the acetal can be hydrolyzed to initiate a cyclization cascade. This approach provides a high degree of control over the final product's structure and is a powerful strategy in modern organic synthesis.
Data Tables
Table 1: Cyclization Reactions of this compound Derivatives
| Starting Material Derivative | Reagents and Conditions | Product | Reference |
| N-(3,3-diethoxypropyl)urea | Trifluoroacetic acid, Phenols | N-alkyl-2-arylpyrrolidine-1-carboxamides | researchgate.net |
| 4-Aminobutanal acetals | Acid catalyst, Nucleophile | 2-Substituted pyrrolidines | researchgate.net |
| 1,1-diethoxy-3-iodopropane and (S)-2-ethynylpyrrolidine | K₂CO₃, MeCN, reflux | (S)-1-(3,3-Diethoxypropyl)-2-ethynylpyrrolidine | whiterose.ac.uk |
Table 2: Tandem Reactions Involving this compound Analogs
| Reaction Type | Key Steps | Intermediate | Final Product Class |
| Deacetalization-Intramolecular Cyclization | Acid-catalyzed hydrolysis followed by intramolecular nucleophilic attack | Aminoaldehyde, Cyclic iminium ion | Substituted Pyrrolidines |
| Deacetalization-Intermolecular Reaction | Acid-catalyzed hydrolysis followed by reaction with an external reagent | Aminoaldehyde | Varied, depends on external reagent |
| Amine Functionalization-Cyclization | Acylation/alkylation of the amine followed by deacetalization and cyclization | N-functionalized aminoaldehyde | N-functionalized Heterocycles |
Applications in Organic Synthesis
Use as a Synthetic Building Block
The primary application of this compound is as a C3-N building block. The ethylamine (B1201723) portion can be readily acylated, alkylated, or used in coupling reactions, while the 3,3-diethoxypropyl moiety is carried through the synthetic sequence. The acetal (B89532) is stable to many reaction conditions, including those that are basic, oxidative, or involve organometallic reagents.
Role in Heterocyclic Synthesis
A key application lies in the construction of nitrogen-containing heterocyclic rings. After performing desired transformations at the amine nitrogen, the acetal can be hydrolyzed under aqueous acidic conditions to reveal the aldehyde. This newly liberated aldehyde can then participate in an intramolecular reaction, such as a condensation or cyclization with a nucleophilic site elsewhere in the molecule, to form a variety of heterocyclic systems. This strategy is a powerful tool for synthesizing substituted piperidines, pyridines, and other important ring systems found in natural products and pharmaceuticals.
Advanced Analytical and Spectroscopic Characterization for Research Applications
Chromatographic Techniques for Complex Mixture Analysis and Product Purification
Chromatography is a cornerstone for separating (3,3-Diethoxypropyl)(ethyl)amine from reaction precursors, byproducts, and other impurities. brainkart.com Both high-performance liquid chromatography and gas chromatography offer powerful means for analysis and purification.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product. thermofisher.com Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging, often necessitating pre-column derivatization to enhance detectability. thermofisher.com
Several derivatization reagents are effective for secondary amines and could be applied to this compound:
Dansyl Chloride: Reacts with secondary amines to produce highly fluorescent derivatives, allowing for sensitive detection. researchgate.net
9-fluorenylmethyl chloroformate (FMOC-Cl): Another common reagent that attaches a fluorescent tag to secondary amines, enabling precise quantification. thermofisher.com
4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl): Selectively reacts with secondary amines to yield fluorescent products suitable for HPLC analysis with fluorescence detection (FLD). mdpi.com
The reaction progress can be monitored by taking aliquots from the reaction mixture, derivatizing them, and analyzing by HPLC. The disappearance of starting materials and the appearance of the derivatized product peak would be tracked over time. For purity assessment, a validated HPLC method using a suitable C18 reversed-phase column is typical. mdpi.com Gradient elution is often employed to effectively separate the target compound from a range of impurities with different polarities. tandfonline.comnih.gov The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Representative HPLC Conditions for Secondary Amine Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3 µm) | Separation based on hydrophobicity. thermofisher.commdpi.com |
| Mobile Phase | A: Acetonitrile (B52724) or MethanolB: Aqueous buffer (e.g., Phosphate, Acetate) | Gradient elution allows for separation of compounds with varying polarities. mdpi.comtandfonline.com |
| Derivatization | Pre-column with FMOC-Cl or NBD-Cl | Enhances detection by adding a fluorescent moiety. thermofisher.commdpi.com |
| Detection | Fluorescence Detector (FLD) | Provides high sensitivity for the derivatized amine. mdpi.comnih.gov |
| Flow Rate | 0.8 - 1.0 mL/min | Standard flow for analytical scale separations. mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like this compound. It provides both chromatographic separation and mass-based identification, making it ideal for confirming the product's identity and detecting volatile impurities. thermofisher.comresearchgate.net
For successful analysis of amines, which can exhibit poor peak shape due to their basicity, specialized columns are often used. A column with a basic deactivation layer or a bonded polyethylene (B3416737) glycol (wax-type) stationary phase can improve peak symmetry. labrulez.comphenomenex.com In the mass spectrometer, the compound undergoes ionization, typically by electron impact (EI), followed by fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule. For this compound, the key fragmentation pathway is alpha-cleavage, which is characteristic of amines. libretexts.org This involves the cleavage of the C-C bond adjacent to the nitrogen atom.
Expected key fragmentation events include:
Alpha-cleavage next to the nitrogen on the ethyl side, leading to the loss of a methyl radical (•CH₃) to form a stable iminium ion.
Alpha-cleavage on the propyl side, resulting in the loss of an ethyl radical (•CH₂CH₃).
Cleavage within the diethoxypropyl group, particularly the loss of an ethoxy radical (•OCH₂CH₃) from the acetal (B89532), which is a common pathway for such functional groups. rsc.org
Table 2: Predicted GC-MS Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Description |
|---|---|---|
| 175 | [C₉H₂₁NO₂]⁺ | Molecular Ion (M⁺) |
| 160 | [M - CH₃]⁺ | Loss of a methyl radical via alpha-cleavage. docbrown.info |
| 130 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical from the acetal. rsc.org |
| 102 | [CH₂(CH₂)N(H)CH₂CH₃]⁺ | Iminium ion from cleavage of the C-C bond between C2 and C3 of the propyl chain. |
| 86 | [CH₂=N(H)CH₂CH₃]⁺ | Major iminium ion resulting from alpha-cleavage on the propyl side. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural and Mechanistic Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both 1D (¹H, ¹³C) and 2D NMR experiments provide detailed information about the carbon skeleton and the placement of protons.
A complete structural assignment is achieved through a combination of NMR experiments. mdpi.com
¹H NMR: The proton NMR spectrum would show distinct signals for the ethyl group (a quartet and a triplet), the two methylene (B1212753) groups of the propyl chain, the methine proton of the acetal (a triplet), and the protons of the two ethoxy groups (quartets and triplets). The N-H proton may appear as a broad singlet. docbrown.info
¹³C NMR: The carbon spectrum would confirm the presence of nine distinct carbon atoms, with the acetal carbon (CH(OEt)₂) appearing significantly downfield (~102 ppm) and the other carbons appearing in the aliphatic region. rsc.org
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings. It would show correlations between the CH₂ and CH₃ protons of the ethyl group, between the adjacent CH₂ groups of the propyl chain, and between the acetal CH and its adjacent CH₂. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals. mdpi.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃)
| Position | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|---|
| a | CH₃-CH₂-N | ~1.10 (t) | ~15.0 | H(b) |
| b | CH₃-CH₂-N | ~2.65 (q) | ~44.0 | H(a), H(c) |
| c | N-CH₂-CH₂ | ~2.75 (t) | ~40.0 | H(b), H(d) |
| d | CH₂-CH₂-CH | ~1.80 (m) | ~33.0 | H(c), H(e) |
| e | CH₂-CH(OEt)₂ | ~4.55 (t) | ~102.0 | H(d), H(f) |
| f | O-CH₂-CH₃ | ~3.5-3.7 (m) | ~62.0 | H(e), H(g) |
Note: These are estimated values based on analogous structures. rsc.orgdocbrown.infolibretexts.org t=triplet, q=quartet, m=multiplet.
The structure of this compound possesses significant conformational flexibility due to rotation around several single bonds (C-C, C-N, and C-O). Dynamic NMR (DNMR) is a technique used to study the kinetics of processes that interconvert molecular conformations.
At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in sharp, time-averaged signals. However, by lowering the temperature, it may be possible to slow down certain rotational processes, such as the rotation of the ethyl group or the interconversion of rotamers involving the diethoxypropyl chain. If the rate of exchange becomes slow enough, the NMR signals for the non-equivalent protons or carbons in different conformers may broaden and then resolve into separate signals at the coalescence temperature. Such a study could provide valuable thermodynamic data (ΔG‡, ΔH‡, ΔS‡) for the rotational barriers within the molecule, offering insight into its three-dimensional structure and dynamic behavior in solution.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. uni-saarland.de Using techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the protonated molecule [M+H]⁺ can be generated with minimal fragmentation. The measured mass-to-charge ratio (m/z) can be determined to within a few parts per million (ppm) of the theoretical value.
For this compound (C₉H₂₁NO₂), the theoretical exact mass of the protonated ion [C₉H₂₂NO₂]⁺ is 176.16451. An experimental HRMS measurement confirming this value would provide unequivocal evidence for the compound's elemental composition. Furthermore, HRMS can be coupled with tandem mass spectrometry (MS/MS) to analyze fragmentation patterns. By isolating the parent ion and inducing fragmentation, the exact masses of the resulting fragment ions can be measured. This allows for the confident assignment of the elemental composition of each fragment, providing much stronger evidence for fragmentation pathways than low-resolution MS alone. uni.lu
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 9-fluorenylmethyl chloroformate |
| Dansyl chloride |
Theoretical and Computational Investigations of 3,3 Diethoxypropyl Ethyl Amine Chemical Behavior
Quantum Chemical Calculations for Reaction Pathway Analysis
Quantum chemical calculations are a powerful tool for mapping the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a detailed mechanistic understanding can be achieved.
Density Functional Theory (DFT) Studies on Transition States and Intermediate Species
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of the size of (3,3-Diethoxypropyl)(ethyl)amine. DFT calculations can be employed to locate and characterize the geometry and energy of transition states and intermediate species for various reactions.
For instance, in reactions analogous to those studied for other aliphatic amines, this compound can participate in nucleophilic additions, substitutions, and cyclization reactions. nih.gov A key reaction pathway for acetals like this compound involves acid-catalyzed hydrolysis to form an aldehyde, which can then undergo further reactions. A DFT study would model this process by:
Reactant Complex: Modeling the initial interaction between the amine and a catalyst (e.g., a hydronium ion).
Intermediate Formation: Calculating the structure and stability of protonated intermediates and the subsequent formation of a cyclic oxonium or iminium ion.
Transition States: Locating the transition state for each step, such as the cleavage of a C-O bond or the attack of a nucleophile. The energy of this transition state determines the reaction rate.
Product Complex: Determining the energy of the final products.
Studies on similar molecules, like (2,2-dialkoxyethyl)ureas, have successfully used quantum chemistry to rationalize the regioselectivity of cyclization reactions, demonstrating the power of this approach. nih.gov Similarly, research on the pyrolysis and oxidation of simple amines like ethylamine (B1201723) has used high-level quantum chemical calculations to determine bond dissociation energies and reaction rate coefficients, identifying the weakest bonds and most likely decomposition pathways. aip.org Such an analysis for this compound would likely identify the C-H bonds alpha to the nitrogen and the C-C bond beta to the nitrogen as key sites for radical abstraction and scission.
Hypothetical DFT Data for a Reaction Step
The table below illustrates the kind of data that would be generated from a DFT study on a hypothetical reaction involving this compound, such as an intramolecular cyclization.
| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactant | Ground state conformer | 0.0 | N-C-C-C Dihedral: 178.5° |
| TS1 | Transition state for cyclization | +25.4 | Forming C-N bond: 2.1 Å |
| Intermediate | Cyclic iminium ion | +5.2 | C-N bond: 1.5 Å |
| TS2 | Transition state for deprotonation | +15.8 | Breaking O-H bond: 1.8 Å |
| Product | Neutral cyclic product | -10.1 | N-C-C-C Dihedral: 25.3° |
Computational Prediction of Reactivity, Regioselectivity, and Enantioselectivity
Computational methods can predict the reactivity of this compound by analyzing its electronic structure. Key descriptors derived from DFT calculations, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, provide insight into its nucleophilic and electrophilic character. acs.orgbohrium.com
Reactivity: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy suggests greater reactivity. The reactivity of the amine can be compared to a series of other aliphatic amines to establish structure-activity relationships. acs.org For example, studies on the reaction of amines with carbonyl sulfide (B99878) have used descriptors like average local ionization energy (ALIE) and Hirshfeld charges to quantitatively correlate structure with reaction spontaneity. acs.org
Regioselectivity: In reactions with multifunctional reagents, the regioselectivity can be predicted by examining the local reactivity indicators, such as Fukui functions or calculated atomic charges on the nitrogen and various carbon atoms. This would predict, for example, whether an electrophile would preferentially attack the nitrogen or another site on the molecule.
Enantioselectivity: If this compound were used as a chiral ligand or catalyst, DFT could be used to model the transition states of reactions with prochiral substrates. By comparing the energies of the transition states leading to the (R) and (S) products, the enantiomeric excess (ee) can be predicted. This approach has been used to understand the lack of enantioselectivity in reactions involving chiral derivatives of similar cyclic ureas. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are essential for understanding the conformational behavior and non-covalent interactions of flexible molecules like this compound over time.
Conformational Landscape Analysis and Preferred Geometries
The chemical and physical properties of this compound are influenced by the spatial arrangement of its flexible ethyl and diethoxypropyl chains. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule. maricopa.edulibretexts.org
This analysis is typically performed using molecular mechanics (MM) force fields, which offer a computationally inexpensive way to explore the vast conformational space. A systematic search would involve rotating around each single bond (e.g., C-C, C-N, C-O) and minimizing the energy of the resulting structures. nih.gov The most stable conformers identified by MM can then be subjected to higher-level DFT calculations for more accurate energy rankings. nih.gov
The analysis would likely reveal a competition between extended (anti) conformations, which minimize steric strain, and folded (gauche) conformations that may be stabilized by intramolecular hydrogen bonding between the amine proton and the ether oxygens. maricopa.edu The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.
Illustrative Conformational Analysis Data
This table shows a hypothetical output for a conformational search on this compound.
| Conformer ID | Key Dihedral Angles (C-C-C-N, O-C-C-O) | Relative Energy (kcal/mol) (DFT) | Predicted Population at 298 K |
| Conf-1 | anti, anti | 0.00 | 45% |
| Conf-2 | anti, gauche | 0.85 | 22% |
| Conf-3 | gauche, anti | 1.10 | 15% |
| Conf-4 | gauche, gauche | 1.95 | 8% |
| Conf-5 | Folded (H-bonded) | 0.50 | 10% |
Simulation of Molecular Interactions with Solvents, Reagents, and Catalytic Systems
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular interactions. researchgate.net For this compound, MD simulations could be used to explore several phenomena:
Solvation: Simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol) reveals how the solvent organizes around the solute. This helps in understanding solubility and the role of the solvent in stabilizing or destabilizing certain conformations. Computational studies on other aliphatic amines have shown that explicit water molecules are crucial for accurately modeling their basicity and reaction mechanisms in solution. researchgate.netacs.org
Interactions with Reagents: MD can model the approach of a reactant to the amine, showing the preferred trajectories and orientations that lead to a reactive encounter.
Surface Interactions: this compound shares features with film-forming amines (FFAs), which are used as corrosion inhibitors. findaphd.comstudysmarter.co.uk FFAs typically have a hydrophilic amine head and a hydrophobic tail. findaphd.com MD simulations are a key tool to study the adsorption mechanism of such molecules on metal surfaces, clarifying how they form protective layers. findaphd.comresearchgate.net An MD simulation of this compound could model its interaction with a metal oxide surface to evaluate its potential as a corrosion inhibitor or surface-modifying agent.
Computational Design and Screening of Novel Reactions and Derivatives
One of the most powerful applications of computational chemistry is in the de novo design and screening of new molecules and reactions, which can significantly accelerate the discovery process. acs.orgyoutube.com
By starting with the this compound scaffold, computational tools can be used to design and evaluate a virtual library of derivatives with potentially enhanced or novel properties. For example, one could computationally screen for derivatives with:
Modified Basicity: By adding electron-withdrawing or electron-donating groups, the pKa of the amine can be tuned. DFT calculations can predict these pKa values with reasonable accuracy, as demonstrated in the design of morphine derivatives for targeted binding. nih.gov
Enhanced Surface Affinity: Modifications to the alkyl chains could be explored to improve binding to specific surfaces for applications like corrosion inhibition or functional coatings.
New Reactivity: Introducing other functional groups could open up new reaction pathways. For example, adding a hydroxyl group could allow the molecule to participate in esterification or act as a bidentate ligand.
The screening process involves generating a large number of virtual derivatives and then calculating key properties (e.g., heat of formation, HOMO/LUMO energies, predicted pKa, interaction energy with a target). acs.orgacs.org This allows researchers to prioritize a small number of the most promising candidates for experimental synthesis and testing, saving significant time and resources. youtube.comajgreenchem.com This approach is widely used in drug discovery and materials science. acs.orgajgreenchem.com
Future Research Directions and Emerging Paradigms in 3,3 Diethoxypropyl Ethyl Amine Chemistry
Development of Green and Sustainable Synthetic Routes
The traditional synthesis of secondary amines often involves multi-step procedures with stoichiometric reagents and harsh reaction conditions. Future research concerning (3,3-Diethoxypropyl)(ethyl)amine will likely prioritize the development of more environmentally benign and atom-economical synthetic strategies.
A primary focus will be on the catalytic reductive amination of 3,3-diethoxypropanal (B3055259) with ethylamine (B1201723). This approach, which combines the formation of an imine and its subsequent reduction in a single pot, is highly atom-economical, with water being the only byproduct. The development of efficient and recyclable heterogeneous catalysts will be a key area of investigation. For instance, nanostructured iron-based catalysts have shown promise for the tandem reductive amination of nitroarenes and aldehydes and could be adapted for this transformation. nih.gov Similarly, alumina-supported silver catalysts have been successfully employed for the one-pot reductive amination of aldehydes with nitroarenes in continuous flow reactors, a technique that offers enhanced safety and scalability. rsc.org
Biocatalysis presents another promising avenue for the green synthesis of this compound. Engineered enzymes, such as reductive aminases (RedAms), have emerged as powerful tools for the synthesis of chiral secondary amines by coupling primary amines with aldehydes or ketones. d-nb.info The use of these enzymes could potentially enable the enantioselective synthesis of chiral derivatives of this compound, opening up new possibilities for its application in pharmaceuticals and chiral materials. Furthermore, chemoenzymatic cascade reactions, which combine chemical and biological transformations in a single process, could offer highly efficient and selective routes to this compound and its derivatives. researchgate.netacs.org For example, a one-pot chemoenzymatic conversion of alkynes to chiral amines has been developed, showcasing the potential for integrating metal catalysis with biocatalysis. kaust.edu.sa
The synthesis of the acetal (B89532) moiety can also be addressed from a green chemistry perspective. Sustainable methods for acetal synthesis, such as those utilizing reusable heterogeneous acid catalysts, are being developed and could be applied to the synthesis of the 3,3-diethoxypropanal precursor. rsc.org
| Synthetic Approach | Potential Catalysts/Methods | Key Advantages | Relevant Research Areas |
| Catalytic Reductive Amination | Nanostructured Iron Catalysts, Alumina-Supported Silver Catalysts | Atom-economy, use of H₂ as a clean reductant, potential for flow chemistry. nih.govrsc.org | Heterogeneous catalysis, green chemistry. |
| Biocatalytic Reductive Amination | Reductive Aminases (RedAms) | High enantioselectivity, mild reaction conditions, use of renewable resources. d-nb.infonih.gov | Biocatalysis, enzyme engineering. |
| Chemoenzymatic Cascades | Combination of metal catalysts and enzymes (e.g., transaminases) | One-pot synthesis, high efficiency and selectivity. researchgate.netacs.orgkaust.edu.sa | Cascade reactions, integrated catalysis. |
| Sustainable Acetal Synthesis | Reusable heterogeneous acid catalysts | Reduced waste, catalyst recyclability. rsc.org | Green chemistry, acid catalysis. |
Exploration of Unprecedented Reactivity and Novel Chemical Transformations
The unique combination of a secondary amine and a protected aldehyde in this compound offers a rich landscape for the exploration of novel chemical transformations.
One area of significant potential is the development of cascade reactions initiated by the deprotection of the acetal. The in situ generation of the amino-aldehyde could trigger a variety of intramolecular or intermolecular transformations. For instance, BF₃-promoted reactions of α-amino acetals with alkynes have been shown to produce substituted pyrroles in a cascade process. rsc.orgrsc.orgntu.edu.sgresearcher.lifedntb.gov.ua This suggests that this compound could serve as a precursor for the synthesis of novel heterocyclic scaffolds.
Furthermore, the secondary amine moiety can be a focal point for novel reactivity. Recent advances in transition-metal-catalyzed C-H bond activation of amines open up possibilities for the functionalization of the carbon atoms adjacent to the nitrogen. mdpi.comrsc.orgnih.govchinesechemsoc.orgnih.gov For example, rhodium-catalyzed oxidative coupling of N-alkyl benzamidines with alkynes proceeds via C-H activation to form 1-aminoisoquinolines. rsc.org Applying similar strategies to this compound could lead to the synthesis of complex and valuable molecules.
The concept of dynamic covalent chemistry, where reversible reactions are used to form adaptive chemical systems, is another exciting frontier. The reaction between amines and aldehydes to form imines is a cornerstone of dynamic covalent chemistry. acs.org The protected aldehyde in this compound can be unmasked under specific conditions, allowing the molecule to participate in dynamic covalent systems for applications in self-healing materials, molecular switches, and dynamic combinatorial libraries.
| Reaction Type | Potential Transformation | Key Features | Potential Products |
| Cascade Reactions | Deprotection followed by intramolecular cyclization or intermolecular reaction with alkynes. | Formation of multiple bonds in a single operation. rsc.orgrsc.orgntu.edu.sgresearcher.lifedntb.gov.ua | Substituted pyrroles, novel heterocycles. |
| C-H Activation | Transition-metal-catalyzed functionalization of C-H bonds α or β to the amine. | Direct and atom-economical bond formation. mdpi.comrsc.orgnih.govchinesechemsoc.orgnih.gov | Complex functionalized amines. |
| Dynamic Covalent Chemistry | Reversible imine formation upon deprotection of the acetal. | Formation of adaptive and responsive chemical systems. acs.org | Self-healing polymers, molecular switches. |
Integration into Advanced Functional Materials Beyond Conventional Polymeric Systems
The bifunctional nature of this compound makes it an ideal candidate for the construction of advanced functional materials with tailored properties.
One promising area is the development of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of amine functionalities into MOFs has been shown to enhance their properties for applications such as carbon dioxide capture. rsc.orgmdpi.comrsc.orgunit.nonih.gov this compound, after deprotection of the acetal, could be used as a building block to create MOFs with both amine and aldehyde groups, which could then be further functionalized.
The synthesis of molecular cages and containers is another exciting direction. Porous organic cages are discrete molecules with internal cavities that can encapsulate guest molecules. The formation of these cages often relies on dynamic covalent chemistry, particularly imine bond formation from amine and aldehyde precursors. acs.orgacs.orguni-heidelberg.dersc.orgmdpi.com this compound could be a valuable component in the design and synthesis of novel cage architectures with specific recognition and encapsulation properties.
Furthermore, this molecule can be used for the functionalization of surfaces. The amine group can be used to attach the molecule to a surface, and the acetal can then be deprotected to reveal a reactive aldehyde group. This aldehyde can then be used to immobilize proteins, peptides, or other biomolecules, creating functional surfaces for applications in biosensors, medical implants, and cell culture. jku.atjku.atrsc.orgmrs-j.orgvetmeduni.ac.at
Interdisciplinary Research at the Interface of Organic Chemistry with Emerging Scientific Fields
The future development of the chemistry of this compound will be significantly enhanced by interdisciplinary collaborations.
The use of flow chemistry offers a powerful platform for the synthesis and study of this molecule. Flow reactors allow for precise control over reaction parameters, enhanced safety, and scalability. The scalable synthesis of functionalized amines has been successfully demonstrated using flow chemistry, highlighting its potential for the production of this compound and its derivatives. rsc.orgacs.orgsemanticscholar.orgfu-berlin.deresearchgate.netacs.org
Computational chemistry will play a crucial role in understanding and predicting the reactivity of this compound. Computational modeling can provide insights into reaction mechanisms, predict the properties of novel materials, and guide the design of new catalysts and synthetic routes. pnas.orgrsc.orgnih.govacs.org For example, computational studies can help to elucidate the mechanism of C-H activation reactions or predict the binding affinities of guest molecules within molecular cages constructed from this amine. nih.gov
The integration of biocatalysis with traditional organic synthesis will continue to be a major driver of innovation. Chemoenzymatic cascades, where chemical and biological catalysts work in concert, can provide highly efficient and selective pathways to complex molecules. researchgate.netacs.orgnoah.nrwacs.org For example, a biocatalytic cascade could be designed to first synthesize a chiral precursor to this compound, which is then further elaborated using chemical methods. The development of biocatalysts for the synthesis of secondary amines is an active area of research that will directly benefit the future applications of this compound. nih.govresearchgate.net
Q & A
Q. How can researchers address contradictory data regarding the compound’s catalytic activity in cross-coupling reactions?
- Methodological Answer :
- Control Experiments : Replicate reactions under inert atmospheres (N₂/Ar) to exclude oxygen interference.
- Kinetic Profiling : Compare turnover frequencies (TOF) and activation energies (Eₐ) across studies.
- Surface Analysis : Use XPS or SEM-EDS to check for catalyst poisoning by amine adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
